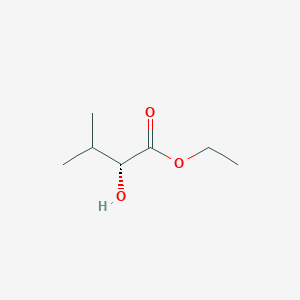

(R)-Ethyl 2-hydroxy-3-methylbutanoate

Description

Properties

IUPAC Name |

ethyl (2R)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRVEUZYBVGCFC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ethyl 2-hydroxy-3-methylbutanoate, a chiral alpha-hydroxy ester, is a molecule of significant interest in the realms of organic synthesis, flavor and fragrance chemistry, and metabolic research. Its value lies in its enantiopure nature, serving as a versatile chiral building block for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.[1] This guide provides an in-depth exploration of its chemical and physical properties, detailed methodologies for its synthesis, and comprehensive protocols for its analytical characterization. The CAS Number for this compound is 129025-85-0 .

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pleasant fruity aroma with notes of candy, strawberry, pineapple, and kiwifruit. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 129025-85-0 | |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Boiling Point | 181.00 to 182.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |

| Flash Point | 150.00 °F (65.60 °C) (estimated) | The Good Scents Company |

| Solubility | Soluble in alcohol; slightly soluble in water | The Good Scents Company |

| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application as a chiral building block. Two primary methodologies are prevalent: microbial reduction and asymmetric hydrogenation of the corresponding ketoester, ethyl 2-keto-3-methylbutanoate.

Method 1: Microbial Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This method leverages the enzymatic machinery of baker's yeast to achieve the enantioselective reduction of the prochiral ketone.

Reaction Scheme:

A schematic of the microbial reduction process.

Detailed Protocol:

-

Yeast Culture Preparation: In a sterile fermentation vessel, prepare a solution of sucrose (e.g., 100 g/L) in warm water (30-35°C). Add baker's yeast (Saccharomyces cerevisiae, e.g., 50 g/L) and stir gently until a homogeneous suspension is formed. Allow the yeast to activate for 30-60 minutes.

-

Substrate Addition: Dissolve ethyl 2-keto-3-methylbutanoate in a minimal amount of ethanol and add it to the yeast culture. The substrate concentration should be optimized but can typically start in the range of 1-5 g/L.

-

Fermentation: Maintain the reaction mixture at a constant temperature (typically 25-30°C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis.

-

Work-up and Extraction: Once the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Method 2: Asymmetric Hydrogenation

This chemo-catalytic approach utilizes a chiral catalyst, often a ruthenium-BINAP complex, to achieve high enantioselectivity in the reduction of the ketoester.

Reaction Scheme:

A schematic of the asymmetric hydrogenation process.

Detailed Protocol:

-

Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)]) and the substrate, ethyl 2-keto-3-methylbutanoate. The catalyst loading is typically in the range of 0.01 to 1 mol%.

-

Reaction Setup: Add a degassed solvent, such as methanol, to the reactor. Seal the reactor and purge several times with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm) and heat to the optimal temperature (e.g., 25-80°C). Stir the reaction mixture vigorously.

-

Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via GC or HPLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically pure this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric excess of the product.

Workflow for Chiral HPLC Analysis:

A workflow diagram for chiral HPLC analysis.

Detailed Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically effective.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.[3]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]

-

Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).

-

A doublet for the two methyl groups of the isopropyl moiety (~0.9-1.0 ppm).

-

A multiplet for the methine proton of the isopropyl group (~2.0 ppm).

-

A doublet for the methine proton at the chiral center (~4.1 ppm).

-

A quartet for the methylene protons of the ethyl group (~4.2 ppm).

-

A broad singlet for the hydroxyl proton.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Signals for the methyl carbons of the ethyl and isopropyl groups (~14-20 ppm).

-

A signal for the methine carbon of the isopropyl group (~32 ppm).

-

A signal for the methylene carbon of the ethyl group (~61 ppm).

-

A signal for the methine carbon at the chiral center (~75 ppm).

-

A signal for the carbonyl carbon of the ester (~175 ppm).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound.[2]

-

Key Fragment Ions: Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. Expected fragments for ethyl 2-hydroxy-3-methylbutanoate would include ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 101), and other fragments resulting from the cleavage of the carbon-carbon bonds. The base peak is often observed at m/z = 73.[2]

Applications in Research and Development

This compound is a valuable chiral intermediate in the synthesis of various high-value compounds. Its applications span across several industries:

-

Pharmaceuticals: As a chiral building block, it is used in the asymmetric synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.

-

Flavors and Fragrances: Due to its distinct fruity aroma, it finds application as a component in flavor and fragrance formulations.[1]

-

Metabolomics: It is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its synthesis and analysis. The methodologies described herein are based on established scientific principles and provide a solid foundation for researchers and professionals working with this important chiral molecule. The self-validating nature of the described protocols, which include in-process monitoring and final product characterization, ensures the reliability and reproducibility of the obtained results.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. [Link]

-

The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. [Link]

-

Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]

Sources

(R)-Ethyl 2-hydroxy-3-methylbutanoate physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Ethyl 2-hydroxy-3-methylbutanoate

Introduction

This compound is a chiral ester of significant interest in the fields of organic synthesis, flavor chemistry, and pharmaceutical development. As a versatile chiral building block, a thorough understanding of its physical properties is paramount for its effective application, purification, and handling. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the importance of these properties in practical applications are emphasized throughout.

Molecular and Chemical Identity

The fundamental identity of a chemical compound is established by its structure and nomenclature. This compound is systematically named according to IUPAC conventions, and its unique CAS Registry Number ensures unambiguous identification in literature and databases.

-

IUPAC Name: ethyl (2R)-2-hydroxy-3-methylbutanoate

-

CAS Registry Number: 129025-85-0[3]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| SMILES | CCOC(=O)C(O)C(C)C |

| InChI | InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |

| InChIKey | IZRVEUZYBVGCFC-VKHMYHEASA-N |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental and industrial settings, from reaction conditions to purification methods. These properties are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 181.00 to 182.00 °C (at 760.00 mm Hg) | [4] |

| Vapor Pressure | 0.247 mmHg at 25.00 °C (estimated) | [4] |

| Flash Point | 150.00 °F / 65.60 °C (Tag Closed Cup, estimated) | [4] |

| Solubility | Soluble in alcohol. Water solubility estimated at 61,220 mg/L at 25 °C. | [4] |

| logP (o/w) | 0.824 (estimated) | [4] |

The boiling point is a critical parameter for purification by distillation. The relatively high boiling point of this ester suggests that vacuum distillation may be employed to prevent thermal decomposition. Its solubility in alcohol is typical for an organic ester of its size, while its moderate water solubility is also expected due to the presence of both a hydroxyl and an ester functional group capable of hydrogen bonding.

Chirality and Optical Activity

As a chiral molecule, this compound exists as one of two enantiomers. Enantiomers are non-superimposable mirror images that possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[5] Their defining difference lies in their interaction with plane-polarized light, a phenomenon known as optical activity.[6]

The (R)-enantiomer will rotate plane-polarized light in a specific direction, while its (S)-enantiomer will rotate it in the opposite direction with the same magnitude. This property is quantified as the specific rotation, [α], and is a crucial parameter for confirming the enantiomeric purity of a sample. The determination of optical rotation is performed using a polarimeter.

Caption: Experimental workflow for boiling point determination.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from GHS classifications and safety data sheets.

GHS Hazard Statements: [1]* H226: Flammable liquid and vapor.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. [7]Do not breathe vapors or mist. [7]Use only in a well-ventilated area. [8]Keep away from heat, sparks, and open flames. [8][9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [8]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [8]* Incompatible Materials: Strong oxidizing agents and strong bases. [8][9]

Applications and Significance

This compound is a valuable chiral intermediate in organic synthesis. Its stereocenter and functional groups allow for its use in the construction of more complex molecules with specific stereochemistry.

-

Chiral Building Block: It serves as a precursor in the synthesis of various natural products and pharmaceuticals. [10]The ability to introduce a defined stereocenter is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. [5]* Flavor and Fragrance: This ester has been identified in wines and is noted for its fruity aroma. [3]The specific enantiomer can have distinct sensory properties, making its analysis important in food and beverage chemistry.

Conclusion

The physical properties of this compound, from its boiling point and solubility to its unique optical activity, are critical data points for its application in research and industry. This guide has provided a detailed overview of these characteristics, emphasizing the importance of stereochemistry and providing context for the experimental determination and practical relevance of each property. A thorough understanding of this information enables scientists and developers to utilize this versatile chiral building block safely and effectively in the synthesis of novel compounds and the analysis of complex natural products.

References

-

National Center for Biotechnology Information. "Ethyl 2-hydroxy-3-methylbutanoate". PubChem Compound Database, [Link].

-

The Good Scents Company. "ethyl 2-hydroxy-3-methyl butyrate". The Good Scents Company Information System, [Link].

-

National Center for Biotechnology Information. "Ethyl 3-hydroxy-2-methylbutyrate". PubChem Compound Database, [Link].

-

Thermo Fisher Scientific. "Safety Data Sheet - Ethyl 3-hydroxybutyrate". Thermo Fisher Scientific, [Link].

-

Lapeyre, F., et al. "Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine". ResearchGate, [Link].

-

Lapeyre, F., et al. "Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine". OENO One, [Link].

-

NIST. "Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester". NIST Chemistry WebBook, [Link].

-

Seebach, D., & Züger, M. "Butanoic acid, 3-hydroxy-, ethyl ester, (S)". Organic Syntheses, [Link].

-

National Center for Biotechnology Information. "Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate". PubChem Compound Database, [Link].

-

Wang, X., et al. "Physical properties and enantiomeric composition". ResearchGate, [Link].

-

National Center for Biotechnology Information. "(R)-ethyl 2-hydroxybutanoate". PubChem Compound Database, [Link].

-

NIST. "Ethyl 3-hydroxy-3-methylbutanoate". NIST Chemistry WebBook, [Link].

-

Creative Biostructure. "Determination Techniques for Absolute Configuration of Chiral Compound". Creative Biostructure, [Link].

-

LibreTexts Chemistry. "5.12: Physical Properties of Stereoisomers". Chemistry LibreTexts, [Link].

-

Sutton, P. W., & Whittall, J. "Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b.". ResearchGate, [Link].

-

University of British Columbia. "2.8 Properties of chiral species I". CHEM 123 ChIRP, [Link].

-

Prasad, D. "Chirality. Physical Chemistry". ResearchGate, [Link].

Sources

- 1. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

- 5. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

(R)-Ethyl 2-hydroxy-3-methylbutanoate chemical structure

An In-Depth Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate: Synthesis, Analysis, and Applications

Introduction: The Significance of a Chiral Synthon

This compound is a valuable chiral building block, or synthon, in the field of organic chemistry and drug development. As an optically active α-hydroxy ester, its defined stereochemistry at the C2 position is crucial for the synthesis of complex, biologically active molecules where stereoisomers can exhibit vastly different pharmacological or toxicological profiles.[1] The precise arrangement of its functional groups—an ester, a hydroxyl group, and an isopropyl group attached to a chiral center—makes it an important intermediate for constructing larger molecules with specific three-dimensional architectures.

Beyond its role in pharmaceutical synthesis, this compound and its enantiomer are found in nature, contributing to the complex aroma profiles of fruits, wines, and other fermented beverages.[2] For instance, it has been identified as a volatile compound in pineapple, blueberries, and wine, where the enantiomeric distribution can be a marker for specific biological processes, such as the activity of lactic acid bacteria.[3] This dual relevance in both high-value pharmaceutical synthesis and flavor chemistry underscores the importance of robust methods for its stereoselective production and analysis. This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the causality behind experimental choices and self-validating protocols for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These characteristics dictate storage conditions, reaction parameters, and analytical approaches.

Molecular Structure:

-

IUPAC Name: ethyl (2R)-2-hydroxy-3-methylbutanoate[4]

-

Synonyms: (R)-Ethyl 2-hydroxyisovalerate[5]

-

Chirality: The molecule possesses a single stereocenter at the C2 position, bearing the hydroxyl group. The "(R)" designation refers to the right-handed configuration according to the Cahn-Ingold-Prelog priority rules.

The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [4] |

| Molecular Weight | 146.19 g/mol | |

| CAS Number | 129025-85-0 | [3] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 181.0-182.0 °C (estimated) | [2] |

| InChIKey | IZRVEUZYBVGCFC-ZCFIWIBFSA-N |

Safety and Handling: The compound is classified as a flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Stereoselective Synthesis: Mastering Asymmetric Induction

The primary challenge in producing this compound is controlling the stereochemistry to generate the desired (R)-enantiomer with high purity. The most common and effective strategy is the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate. This transformation can be achieved through both biocatalytic and chemocatalytic methods.

Biocatalytic Reduction: Harnessing Nature's Selectivity

Biocatalysis is often the preferred method for this transformation due to its exceptional stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental compatibility. The causality behind this choice lies in the highly evolved three-dimensional active sites of enzymes, specifically ketoreductases (KREDs), which can distinguish between the two faces of the prochiral ketone.

Principle of Biocatalytic Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase enzymes, contain dehydrogenases that utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride (H⁻) to the carbonyl carbon of the substrate.[6] The enzyme's chiral pocket orients the substrate in a specific conformation, forcing the hydride to attack from one face, leading to the preferential formation of one enantiomer of the alcohol product. For many microbial systems, the reduction of α-keto esters follows Prelog's rule, yielding the (R)-alcohol.[7][8]

The general workflow for a biocatalytic reduction is outlined below.

Caption: Workflow for Biocatalytic Synthesis.

Experimental Protocol: Whole-Cell Reduction with Saccharomyces cerevisiae

This protocol is a self-validating system; successful transformation is confirmed by analytical monitoring (Section 3), ensuring the final product meets the required structural and stereochemical purity.

-

Culture Preparation: In a sterile Erlenmeyer flask, suspend 100 g of baker's yeast in 500 mL of a 5% (w/v) aqueous glucose solution. Stir the mixture at 30°C for 1 hour to activate the yeast.[8]

-

Substrate Addition: Add 5.0 g of ethyl 2-oxo-3-methylbutanoate to the activated yeast suspension.

-

Biotransformation: Stir the reaction mixture at 30°C. Monitor the reaction progress by withdrawing small aliquots (1 mL) every 8-12 hours and analyzing them by GC or TLC to check for the disappearance of the starting material. The reaction is typically complete within 24-48 hours.

-

Work-up - Cell Removal: Add an equal volume of a filter aid (e.g., Celite) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water (2 x 100 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 200 mL). The organic solvent isolates the product from the aqueous culture medium.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) to remove residual water. Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Chemocatalytic Asymmetric Hydrogenation

An alternative to biocatalysis is asymmetric hydrogenation using chiral transition metal catalysts. This approach offers advantages such as broader substrate scope and simpler product work-up.

Principle of Asymmetric Hydrogenation: This method involves the use of a chiral catalyst, commonly a Ruthenium complex with a chiral phosphine ligand like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). The chiral ligand coordinates to the metal center, creating a chiral environment. The substrate (ethyl 2-oxo-3-methylbutanoate) coordinates to this chiral metal complex, and hydrogen gas adds across the carbonyl double bond from a specific face, dictated by the steric and electronic properties of the catalyst-substrate complex.[9] Using (R)-BINAP typically favors the formation of the (R)-alcohol.

| Method | Catalyst / Microorganism | Key Advantages | Typical Enantiomeric Excess (e.e.) | Reference |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Low cost, mild conditions, environmentally friendly | 85-96% | [9][10] |

| Biocatalytic Reduction | Candida or Rhodotorula sp. | High selectivity for specific substrates | >90% | [11] |

| Asymmetric Hydrogenation | [RuCl₂((R)-BINAP)] | High turnover, broad applicability, simple work-up | >95% | [9] |

Analytical Characterization: A Self-Validating System

Rigorous analytical chemistry is essential to validate the outcome of the synthesis. This involves confirming the chemical identity of the product and, crucially, determining its enantiomeric purity.

Structural Verification

Standard spectroscopic techniques are used to confirm that the correct molecular structure has been synthesized.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Expected signals for this compound include: a triplet and a quartet for the ethyl ester group, a doublet for the C-H proton at the chiral center (C2), a multiplet for the C-H proton at C3, and two doublets for the diastereotopic methyl groups of the isopropyl moiety.

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with characteristic peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group (C2), and the other aliphatic carbons.

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this analysis confirms the molecular weight of the compound (146.19 g/mol ) through the molecular ion peak (M⁺) or related fragments.[4]

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹) and the C=O stretch of the ester (strong, ~1730 cm⁻¹).

Determination of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is the most critical analytical step for a chiral compound. This is achieved by separating the (R) and (S) enantiomers using a chiral environment.

Principle of Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[12][13][14][15] These techniques employ a chiral stationary phase (CSP), often based on polysaccharides like cellulose or cyclodextrins.[3][14] The enantiomers interact differently with the chiral surface of the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times, allowing the two enantiomers to be separated and quantified.

The analytical workflow is depicted below.

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation: Use an HPLC system equipped with a UV detector. The key component is a polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[12] The exact ratio may require optimization to achieve baseline separation. Degas the mobile phase before use.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[12]

-

Sample Preparation: Prepare a solution of the synthesized product at a concentration of approximately 1 mg/mL in the mobile phase. Also prepare a standard of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

-

Injection and Analysis: Inject 10 µL of the sample solution onto the column.[12] Monitor the effluent at a suitable wavelength (e.g., 210 nm).

-

Quantification: Integrate the peak areas corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.

Applications in Drug Development and Beyond

The primary utility of this compound is as a versatile chiral intermediate. The hydroxyl and ester functionalities can be readily transformed into other chemical groups, allowing for the elongation of the carbon chain or the introduction of new functionalities, all while preserving the critical stereochemistry at the C2 position.

-

Synthesis of Chiral Alcohols and Acids: The ester can be hydrolyzed to the corresponding (R)-2-hydroxy-3-methylbutanoic acid or reduced to the corresponding diol, both of which are valuable chiral building blocks in their own right.

-

Pharmaceutical Intermediates: Chiral α-hydroxy esters are key structural motifs in a variety of pharmacologically active compounds. While direct examples of marketed drugs containing this exact fragment are specific, the structural motif is prevalent. For example, similar chiral hydroxy esters are precursors for angiotensin-converting enzyme (ACE) inhibitors.[7][11][16]

-

Flavor and Fragrance Industry: As a naturally occurring aroma compound, this compound is of interest to the flavor and fragrance industry.[3] The (R)-enantiomer is often described as having fruity notes of candy, strawberry, and pineapple, which can differ from the sensory profile of its (S)-enantiomer.[3] Understanding and controlling its synthesis allows for the creation of specific flavor profiles.

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern science. Its value as a chiral synthon in pharmaceutical development is predicated on the ability to synthesize it in high enantiomeric purity. This guide has detailed the robust and highly selective biocatalytic and chemocatalytic methods available for its synthesis, emphasizing the underlying principles that govern their stereochemical outcome. Furthermore, it has provided a framework for a self-validating workflow, where rigorous analytical techniques such as chiral chromatography are employed to confirm both the chemical identity and the optical purity of the final product. For researchers and scientists in drug development, a mastery of these concepts and protocols is essential for the successful incorporation of this and similar chiral building blocks into the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link].

-

Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link].

-

ResearchGate. (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0). Retrieved from [Link].

-

The Good Scents Company. (2024). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link].

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link].

-

PrepChem. (2023). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 656467, Ethyl 3-hydroxy-2-methylbutyrate. Retrieved from [Link].

-

Andersson, T. (2009). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES. Diva-portal.org. Retrieved from [Link].

-

Hata, H., et al. (1991). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. Agricultural and Biological Chemistry. Retrieved from [Link].

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Purity in Drug Analysis. ResearchGate. Retrieved from [Link].

-

Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link].

-

ResearchGate. Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Retrieved from [Link].

-

Restek. (2024). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link].

-

ResearchGate. (2015). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. Retrieved from [Link].

-

Waters Corporation. (2024). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link].

-

Royal Society of Chemistry. (2009). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link].

-

Organic Syntheses. (1988). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link].

-

Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-7. Retrieved from [Link].

-

Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi. Retrieved from [Link].

- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

-

Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR. ResearchGate. Retrieved from [Link].

-

Pharmaffiliates. (2024). CAS No : 2411-06-7 | Product Name : Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link].

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate

Prepared by: Senior Application Scientist, Analytical Technologies Division

Executive Summary

(R)-Ethyl 2-hydroxy-3-methylbutanoate is a chiral ester of significant interest in the fields of flavor chemistry, asymmetric synthesis, and biotechnology. Its distinct fruity aroma profile makes it a valuable component in the food and fragrance industries, while its stereocenter serves as a versatile building block for complex molecule synthesis. Accurate identification and characterization of this molecule are paramount for quality control, metabolic studies, and synthetic chemistry applications. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering a centralized, expert-validated resource for researchers and drug development professionals. We will delve into the causality behind its spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing not just data, but a framework for its interpretation.

Molecular Structure and Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₇H₁₄O₃, Molecular Weight: 146.18 g/mol ) possesses several key features that dictate its spectroscopic behavior: an ethyl ester group, a secondary alcohol, and an isopropyl group adjacent to the chiral center.[1][2]

To facilitate a clear discussion of the NMR data, the carbon and proton atoms are systematically numbered as shown below. This numbering is for spectroscopic assignment purposes and does not follow IUPAC nomenclature.

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Standard Operating Protocols

To ensure reproducibility and data integrity, the following generalized protocols should be considered standard practice.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.

-

Acquisition: Acquire ¹H spectra with 8-16 scans and ¹³C spectra with 512-1024 scans, depending on sample concentration. Ensure proper setting of spectral width and acquisition time.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Apply one drop of the neat liquid sample onto the surface of a salt (NaCl or KBr) plate. Place a second plate on top to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean, empty sample compartment. Then, place the prepared sample in the IR beam path and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purity confirmation, or via direct infusion if the sample is known to be pure. For GC, use a suitable capillary column (e.g., DB-5ms).

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition: Set the ionization energy to 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 35-200).

-

Analysis: Identify the molecular ion peak and analyze the relative abundances of the fragment ions to determine the fragmentation pattern.

Conclusion

The spectroscopic profile of this compound is well-defined and directly correlates with its molecular structure. The combination of NMR, IR, and MS provides a self-validating system for its unambiguous identification. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference, empowering researchers to confidently identify and characterize this important chiral ester in their analytical and synthetic endeavors.

References

-

Fulcrand, H., & Etiévant, P. (1998). A guide to 13C NMR chemical shift values. Compound Interest. [Online]. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 39-47. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521365, (R)-ethyl 2-hydroxybutanoate. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:...). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate: A Key Chiral Building Block for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl 2-hydroxy-3-methylbutanoate is a valuable chiral α-hydroxy ester that serves as a critical intermediate in the synthesis of complex, biologically active molecules.[1] Its stereochemically defined structure, featuring a hydroxyl group and an ester functionality on a stereogenic carbon, makes it a sought-after precursor in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic routes to this enantiomerically pure compound, with a focus on both biocatalytic and chemocatalytic methodologies. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers and process chemists with the practical knowledge required for the efficient and selective synthesis of this compound.

Introduction: The Significance of this compound in Drug Discovery and Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-differing pharmacological activities of stereoisomers. This compound, with its defined stereochemistry, represents a key chiral building block for the construction of more complex pharmaceutical agents. While its direct incorporation into a marketed drug is not prominently documented, its structural motif is present in numerous natural products and is a valuable synthon for the synthesis of various therapeutic agents. For instance, chiral β-hydroxy esters are pivotal intermediates in the synthesis of carbapenem antibiotics and cholesterol-lowering agents of the statin class. The ability to efficiently and selectively produce the (R)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate is therefore of significant interest to the drug development community.

This guide will explore the two primary strategies for the asymmetric synthesis of this valuable molecule: the reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate. We will delve into the nuances of both biocatalytic reductions, which offer high enantioselectivity under mild conditions, and chemical asymmetric hydrogenation, which provides a powerful alternative for large-scale production.

Synthesis of the Precursor: Ethyl 2-oxo-3-methylbutanoate

The successful synthesis of the target molecule is predicated on the availability of its precursor, ethyl 2-oxo-3-methylbutanoate. This α-keto ester can be synthesized from the readily available starting material, ethyl acetoacetate.

Synthetic Pathway

The synthesis involves the alkylation of the enolate of ethyl acetoacetate with an appropriate methylating agent, followed by hydrolysis and decarboxylation to yield 3-methyl-2-butanone. Subsequent oxidation provides the desired ethyl 2-oxo-3-methylbutanoate. A more direct route involves the reaction of ethyl acetoacetate with a methylating agent in the presence of a strong base.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of enzymes, particularly ketoreductases (KREDs), offers exceptional enantioselectivity under mild reaction conditions, minimizing waste and avoiding the use of heavy metal catalysts.

Ketoreductase (KRED) Catalyzed Asymmetric Reduction

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source. For the synthesis of this compound, a KRED that exhibits high selectivity for the (R)-enantiomer is required.

Mechanism of KRED-catalyzed reduction:

The enzymatic reduction involves the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of ethyl 2-oxo-3-methylbutanoate within the chiral active site of the enzyme. This process is highly controlled, leading to the formation of the (R)-alcohol with high enantiomeric excess (e.e.).

Cofactor Regeneration:

A critical aspect of industrial-scale biocatalysis is the regeneration of the expensive NADPH cofactor. A common and efficient method is to couple the KRED reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.

Experimental Protocol: KRED-Catalyzed Reduction with Cofactor Regeneration

This protocol is adapted from the procedure for a similar substrate and outlines the key steps for the synthesis of this compound using a co-immobilized KRED and GDH system.[1][2]

1. Enzyme Expression and Purification:

- Express the desired ketoreductase (with selectivity for the (R)-product) and glucose dehydrogenase in a suitable host, such as E. coli.

- Harvest the cells and purify the enzymes, for example, by affinity chromatography if they are His-tagged.

2. Co-immobilization of Enzymes:

- Prepare a solution of polyvinyl alcohol (PVA) in a suitable buffer.

- Add the purified KRED and GDH to the PVA solution.

- Generate particles by dripping the mixture onto a non-stick surface and allowing them to dry.

- Harden the particles in a sodium sulfate solution.

3. Biotransformation:

- In a temperature-controlled reactor, prepare a buffered solution (e.g., 0.1 M potassium phosphate, pH 6.5).

- Add the co-immobilized enzyme particles.

- Add the substrate, ethyl 2-oxo-3-methylbutanoate (e.g., 35 mM).

- Add glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.

- Add NADP+ (e.g., 1 mM).

- Maintain the reaction at a constant temperature (e.g., 37°C) with agitation.

4. Reaction Monitoring and Work-up:

- Monitor the progress of the reaction by taking periodic samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Once the reaction is complete, remove the immobilized enzyme particles by filtration.

- Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

- Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation: Biocatalytic Reduction

| Parameter | Value | Reference |

| Biocatalyst | Co-immobilized KRED/GDH | [1] |

| Substrate | Ethyl 2-oxo-3-methylbutanoate | - |

| Product | This compound | - |

| Enantiomeric Excess (e.e.) | >99% (expected) | - |

| Yield | High (dependent on optimization) | - |

| Reaction Conditions | pH 6.5, 37°C | [1] |

Diagram: Biocatalytic Workflow

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral molecules in the pharmaceutical industry. This approach typically employs a transition metal catalyst, such as ruthenium, complexed with a chiral ligand to induce stereoselectivity.

Ru-BINAP Catalyzed Asymmetric Hydrogenation

The use of ruthenium catalysts bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a well-established and highly effective method for the asymmetric hydrogenation of β-keto esters.[3][4][5] The C₂-symmetric nature of the BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone.

Mechanism of Ru-BINAP catalyzed hydrogenation:

The reaction mechanism is believed to involve the coordination of the keto ester to the chiral ruthenium complex, followed by the insertion of the carbonyl group into the Ru-H bond. Reductive elimination then yields the chiral alcohol and regenerates the catalyst.

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

The following is a general protocol for the asymmetric hydrogenation of a β-keto ester, which can be adapted for ethyl 2-oxo-3-methylbutanoate.[6][7]

1. Catalyst Preparation (in situ):

- In a glovebox or under an inert atmosphere, charge a high-pressure reactor with a ruthenium precursor, such as [RuCl₂(benzene)]₂, and the chiral ligand, (R)-BINAP.

- Add a degassed solvent, such as ethanol or methanol.

- Stir the mixture to form the active catalyst.

2. Hydrogenation Reaction:

- Add the substrate, ethyl 2-oxo-3-methylbutanoate, to the reactor.

- Seal the reactor and purge several times with hydrogen gas.

- Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

- Heat the reaction to the desired temperature (e.g., 23-100°C) and stir.

3. Reaction Monitoring and Work-up:

- Monitor the reaction progress by GC or HPLC.

- Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

- Remove the solvent under reduced pressure.

4. Purification:

- Purify the crude product by distillation or column chromatography to yield the enantiomerically enriched this compound.

Data Presentation: Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Ru(II)-BINAP complex | [3][5] |

| Substrate | Ethyl 2-oxo-3-methylbutanoate | - |

| Product | This compound | - |

| Enantiomeric Excess (e.e.) | High (>95%) | [5] |

| Yield | High (>90%) | [5] |

| Reaction Conditions | 4-100 atm H₂, 23-100°C | [5] |

Diagram: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Comparative Analysis: Biocatalysis vs. Chemocatalysis

| Feature | Biocatalytic Reduction (KRED) | Asymmetric Hydrogenation (Ru-BINAP) |

| Enantioselectivity | Typically excellent (>99% e.e.) | Generally high (>95% e.e.) |

| Reaction Conditions | Mild (ambient temp. and pressure, aqueous media) | Often requires elevated pressure and temperature |

| Catalyst | Biodegradable enzyme | Heavy metal complex (requires removal) |

| Substrate Scope | Can be limited by enzyme specificity | Generally broader substrate scope |

| Cofactor | Requires a cofactor regeneration system | Does not require a cofactor |

| Process Safety | Generally safer, avoids high pressures and flammable solvents | Requires handling of high-pressure hydrogen |

| Scalability | Can be challenging due to enzyme stability and cost | Well-established for large-scale industrial production |

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of various pharmaceutical compounds. Both biocatalytic and chemocatalytic methods offer viable and efficient routes to this valuable chiral building block. The choice of synthetic strategy will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment. Biocatalysis, with its inherent green chemistry advantages and exceptional selectivity, is an increasingly attractive option, particularly as enzyme engineering continues to broaden the scope and robustness of ketoreductases. Asymmetric hydrogenation remains a powerful and reliable method for large-scale synthesis, with a well-established track record in industrial applications. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to select and implement the most appropriate synthetic route for their specific needs.

References

-

Petrovičová, T., et al. (2020). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Molecules, 25(1), 168. Available from: [Link]

-

ResearchGate. (n.d.). Reduction of ethyl 2-methylacetoacetate to ethyl 3-hydroxy-2-methylbutanoate by NADPH-dependent KRED combined with cofactor regeneration system using GDH. Available from: [Link]

-

PubChem. (n.d.). Rivastigmine. National Center for Biotechnology Information. Available from: [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Available from: [Link]

-

Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Available from: [Link]

- Google Patents. (n.d.). CN103304447A - Synthesis process of (S)-rivastigmine.

-

MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]

- Google Patents. (n.d.). CN103664702A - Production process of rivastigmine.

-

ResearchGate. (n.d.). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate. Available from: [Link]

-

Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]

-

OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Available from: [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

-

Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available from: [Link]

-

Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available from: [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Available from: [Link]

-

ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0); (b) S-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 63674-18-0). Available from: [Link]

-

ResearchGate. (n.d.). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. Available from: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate using Candida parapsilosis ATCC 7330. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of both enantiomers of ethyl-4-chloro-3-hydroxbutanoate from a prochiral ketone using Candida parapsilosis ATCC 7330. Available from: [Link]

Sources

Enantioselective Synthesis of Ethyl 2-Hydroxy-3-Methylbutanoate: A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Significance of Chiral α-Hydroxy Esters

Ethyl 2-hydroxy-3-methylbutanoate, a chiral α-hydroxy ester, is a valuable building block in the stereoselective synthesis of complex organic molecules. Its two enantiomers, (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate, can serve as precursors to a variety of biologically active compounds, including pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for efficacy and safety. Furthermore, this ester is a natural component of various fruits and beverages, such as wine, where the enantiomeric distribution can influence the aroma profile and serve as a marker for certain biological processes.[1] The distinct sensory properties of each enantiomer, with the (R)-form described as having a "heavier fruity odor" and the (S)-form characterized by "red fruits," "pineapple," and "green apple" notes, underscore the importance of stereochemical control in both natural products and synthetic chemistry.

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of ethyl 2-hydroxy-3-methylbutanoate, designed for researchers, scientists, and drug development professionals. We will delve into the core strategies of chemo-catalytic asymmetric hydrogenation, biocatalytic asymmetric reduction, and enzymatic kinetic resolution, offering not just procedural details but also the underlying mechanistic principles that govern stereoselectivity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of ethyl 2-hydroxy-3-methylbutanoate can be approached through several distinct strategies. The choice of method often depends on factors such as the desired enantiomer, scale of the reaction, cost-effectiveness, and the available laboratory infrastructure. This guide will focus on three primary and highly effective strategies:

-

Chemo-catalytic Asymmetric Hydrogenation: This method involves the direct reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate, using a chiral metal catalyst and hydrogen gas.

-

Biocatalytic Asymmetric Reduction: Leveraging the high stereoselectivity of enzymes, this approach utilizes whole microbial cells or isolated ketoreductases to reduce the α-keto ester to the desired α-hydroxy ester.

-

Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of ethyl 2-hydroxy-3-methylbutanoate, allowing for the separation of the unreacted enantiomer.

The logical workflow for selecting a suitable synthetic strategy is depicted in the diagram below.

Caption: A flowchart illustrating the decision-making process for selecting an enantioselective synthesis strategy.

I. Chemo-catalytic Asymmetric Hydrogenation of Ethyl 2-Oxo-3-methylbutanoate

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. The use of chiral transition metal complexes, particularly those based on ruthenium and rhodium with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has proven to be highly effective for the enantioselective reduction of α-keto esters.

Mechanism of Stereoselection with Ru-BINAP Catalysts

The enantioselectivity of Ru-BINAP catalyzed hydrogenations is governed by the formation of a chiral environment around the metal center. The C₂-symmetric BINAP ligand creates a well-defined steric arrangement that forces the substrate to coordinate in a specific orientation to minimize steric hindrance.[2] The accepted mechanism for the hydrogenation of ketones with Ru-BINAP/diamine complexes involves a metal-ligand bifunctional concerted pathway.[3] In this model, the reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it occurs in the outer coordination sphere of an 18-electron RuH₂ complex via a six-membered pericyclic transition state.[3]

The key steps are:

-

Activation of the pre-catalyst to form the active RuH₂(BINAP)(diamine) species.[4]

-

Simultaneous transfer of a hydride from the ruthenium and a proton from the amine ligand of the catalyst to the carbonyl group of the substrate.[3]

The stereochemical outcome is determined by the steric interactions between the substituents on the α-keto ester and the phenyl groups of the BINAP ligand in the transition state. The substrate approaches the catalyst in a way that minimizes these steric clashes, leading to the preferential formation of one enantiomer.

Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of an α-keto ester.

Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of keto esters using Ru-BINAP catalysts.[5]

Materials:

-

Ethyl 2-oxo-3-methylbutanoate

-

[RuCl₂(benzene)]₂

-

(R)-(+)-BINAP or (S)-(-)-BINAP (depending on the desired product enantiomer)

-

Toluene, degassed

-

Ethanol, degassed

-

High-pressure autoclave or Parr hydrogenator

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (in situ):

-

In a nitrogen-filled glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ and the chiral BINAP ligand in a 1:1.05 molar ratio.

-

Add degassed toluene to dissolve the solids.

-

Heat the mixture at 55-60°C for 10 minutes.

-

Add degassed ethanol. The solution should change color, indicating the formation of the active catalyst precursor.

-

-

Hydrogenation:

-

In a glass liner for the autoclave, dissolve the ethyl 2-oxo-3-methylbutanoate in degassed ethanol.

-

Add the prepared catalyst solution. The substrate-to-catalyst (S/C) ratio typically ranges from 1000 to 50000.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the required time (typically 12-48 hours).

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

-

II. Biocatalytic Asymmetric Reduction of Ethyl 2-Oxo-3-methylbutanoate

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases (KREDs), operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional enantioselectivity. Whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated and often engineered KREDs can be employed for the asymmetric reduction of α-keto esters.

Mechanism of Stereoselection in Biocatalytic Reductions

The high stereoselectivity of enzymatic reductions stems from the intricate three-dimensional structure of the enzyme's active site. The substrate binds within the active site in a specific orientation due to a combination of steric and electronic interactions with the surrounding amino acid residues. This precise positioning exposes only one of the two prochiral faces of the carbonyl group to the hydride source, typically a nicotinamide cofactor (NADH or NADPH).

The stereochemical outcome is dictated by Prelog's rule, which generally predicts that for many dehydrogenases, the hydride is delivered to the Re face of the carbonyl group, leading to the (S)-alcohol. However, numerous "anti-Prelog" enzymes exist that deliver the hydride to the Si face, yielding the (R)-alcohol. The availability of engineered KREDs with opposing stereoselectivities provides access to both enantiomers of the desired product.[6]

Caption: General mechanism of a ketoreductase-catalyzed asymmetric reduction with cofactor regeneration.

Experimental Protocol: Asymmetric Reduction with Baker's Yeast

This protocol is a general procedure for the asymmetric reduction of a keto ester using commercially available baker's yeast.[7][8]

Materials:

-

Ethyl 2-oxo-3-methylbutanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose or glucose

-

Tap water

-

Diatomaceous earth (Celite)

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Yeast Culture Activation:

-

In a large Erlenmeyer flask, dissolve sucrose (e.g., 150 g/L) in warm tap water.

-

Add the baker's yeast (e.g., 100 g/L) and stir the suspension at room temperature (25-30°C) for about 30-60 minutes until fermentation begins (indicated by CO₂ evolution).

-

-

Biotransformation:

-

Add the ethyl 2-oxo-3-methylbutanoate to the activated yeast culture. The substrate may be added neat or dissolved in a minimal amount of ethanol to aid solubility.

-

Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.

-

Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots.

-

-

Work-up and Purification:

-

Once the reaction is complete, add diatomaceous earth to the mixture and stir for 10-15 minutes to aid in the filtration of the yeast cells.

-

Filter the mixture through a Büchner funnel. Wash the filter cake with water.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

-

Analysis:

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

-

III. Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxy-3-methylbutanoate

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme, typically a lipase or an esterase, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

For racemic ethyl 2-hydroxy-3-methylbutanoate, a lipase such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one of the enantiomers. This results in an enantioenriched unreacted alcohol and the corresponding ester of the other enantiomer, which can then be separated.

Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, in non-aqueous environments, can catalyze esterification and transesterification reactions. The enantioselectivity of lipases arises from the chiral environment of their active site. One enantiomer of the racemic alcohol fits more readily into the active site and can be acylated at a much faster rate than the other. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.

Caption: Workflow for the kinetic resolution of racemic ethyl 2-hydroxy-3-methylbutanoate using a lipase.

Experimental Protocol: Kinetic Resolution with Candida antarctica Lipase B (CAL-B)

This protocol is based on general procedures for lipase-catalyzed kinetic resolution of chiral alcohols.[9]

Materials:

-

Racemic ethyl 2-hydroxy-3-methylbutanoate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

Reaction Setup:

-

In a dry flask, dissolve the racemic ethyl 2-hydroxy-3-methylbutanoate in the anhydrous organic solvent.

-

Add the acyl donor (typically 0.5-0.6 equivalents for a theoretical maximum yield of 50% for each enantiomer).

-

Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

-

-

Kinetic Resolution:

-

Stir the mixture at a controlled temperature (e.g., 25-40°C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the newly formed ester by column chromatography.

-

-

Hydrolysis of the Ester (Optional):

-

If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using standard methods (e.g., acid or base catalysis).

-

-

Analysis:

-

Determine the enantiomeric excess of the separated alcohol and the hydrolyzed product by chiral HPLC or GC.

-

IV. Comparison of Synthetic Strategies

The choice of the optimal synthetic route depends on various factors as summarized in the table below.

| Feature | Chemo-catalytic Asymmetric Hydrogenation | Biocatalytic Asymmetric Reduction | Enzymatic Kinetic Resolution |

| Starting Material | Ethyl 2-oxo-3-methylbutanoate | Ethyl 2-oxo-3-methylbutanoate | Racemic ethyl 2-hydroxy-3-methylbutanoate |

| Typical Catalyst | Ru-BINAP, Rh-DIPAMP | Ketoreductases, Baker's yeast | Lipases (e.g., CAL-B), Esterases |

| Reaction Conditions | High H₂ pressure, organic solvents | Aqueous media, ambient temp. & pressure | Organic solvents, mild temperatures |

| Selectivity (ee) | Generally >95% | Often >99% | High ee at ~50% conversion |

| Theoretical Yield | ~100% | ~100% | 50% for each enantiomer |

| Advantages | High throughput, well-established, access to both enantiomers with corresponding ligands. | High selectivity, mild and environmentally friendly conditions, potential for cofactor regeneration. | Can start from readily available racemic material, high ee achievable. |

| Disadvantages | Requires specialized high-pressure equipment, potentially toxic heavy metal catalysts. | Can have lower substrate loading, potential for enzyme inhibition, requires sterile conditions for whole cells. | Maximum 50% yield for a single enantiomer, requires separation of product and unreacted starting material. |

V. Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial for evaluating the success of an enantioselective synthesis. The most common techniques are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the analysis of volatile compounds like ethyl 2-hydroxy-3-methylbutanoate.

-

Stationary Phase: A common choice is a cyclodextrin-based chiral stationary phase, such as γ-cyclodextrin. The chiral cavities of the cyclodextrin interact differently with the two enantiomers, leading to different retention times.

-

Typical Conditions:

-

Column: e.g., a fused silica capillary column coated with a derivative of γ-cyclodextrin.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature ramp is used to achieve baseline separation of the enantiomers.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method that can be used for both analytical and preparative-scale separations.

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including α-hydroxy esters.[2]

-

Typical Conditions:

-

Column: e.g., a column packed with a polysaccharide-based CSP.

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. A small amount of an acid, such as trifluoroacetic acid (TFA), may be added to improve peak shape.[2]

-

Flow Rate: e.g., 1.0 mL/min.

-

Detector: UV detector (if the molecule has a chromophore) or a refractive index detector.

-

Conclusion

The enantioselective synthesis of ethyl 2-hydroxy-3-methylbutanoate can be successfully achieved through several robust and reliable methods. Chemo-catalytic asymmetric hydrogenation offers a high-throughput route to either enantiomer, provided the necessary high-pressure equipment is available. Biocatalytic reduction with whole cells or isolated enzymes represents a highly selective and environmentally benign approach, operating under mild conditions. Enzymatic kinetic resolution provides an excellent option when starting from the racemic alcohol, allowing for the separation of both enantiomers with high optical purity.